molecular formula C17H20N2O5S B11613867 (5Z)-2-(morpholin-4-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-(morpholin-4-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one

Katalognummer: B11613867
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: OOMSONMXRODLHX-UVTDQMKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5Z)-2-(morpholin-4-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(morpholin-4-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a thiazole derivative under specific reaction conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(5Z)-2-(morpholin-4-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5Z)-2-(morpholin-4-yl)-5-(benzylidene)-1,3-thiazol-4(5H)-one
  • (5Z)-2-(morpholin-4-yl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Uniqueness

(5Z)-2-(morpholin-4-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is unique due to the presence of the 3,4,5-trimethoxybenzylidene group, which may impart distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it an interesting subject for further research and development.

Eigenschaften

Molekularformel

C17H20N2O5S

Molekulargewicht

364.4 g/mol

IUPAC-Name

(5Z)-2-morpholin-4-yl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C17H20N2O5S/c1-21-12-8-11(9-13(22-2)15(12)23-3)10-14-16(20)18-17(25-14)19-4-6-24-7-5-19/h8-10H,4-7H2,1-3H3/b14-10-

InChI-Schlüssel

OOMSONMXRODLHX-UVTDQMKNSA-N

Isomerische SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N=C(S2)N3CCOCC3

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N=C(S2)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.